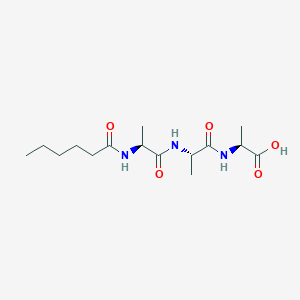
CID 71330738
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the identifier “CID 71330738” is a chemical entity listed in the PubChem database
Vorbereitungsmethoden
The preparation of CID 71330738 involves specific synthetic routes and reaction conditions. One of the methods includes reacting 5-iodine-2-methylaniline with N-bromosuccinimide to obtain 4-bromine-5-iodine-2-methylaniline. This intermediate is then reacted with isoamyl nitrite under acidic conditions to produce 5-bromine-6-iodine-1H-indazole. The final step involves a Sonogashira coupling reaction with R-C≡CH to yield the desired compound .
Analyse Chemischer Reaktionen
CID 71330738 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like bromine. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce different functional groups into the molecule .
Wissenschaftliche Forschungsanwendungen
CID 71330738 has a wide range of scientific research applications. In chemistry, it is used as a reagent for various synthetic transformations. In biology, it may serve as a probe for studying specific biochemical pathways. In medicine, it has potential therapeutic applications due to its unique chemical properties. Additionally, it is used in industrial processes for the synthesis of complex organic molecules .
Wirkmechanismus
The mechanism of action of CID 71330738 involves its interaction with specific molecular targets and pathways. It may act by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
CID 71330738 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable chemical structures or functional groups. For instance, compounds with similar halogenated aromatic rings or indazole cores may exhibit related chemical properties. this compound may possess distinct reactivity or biological activity due to its specific structural features .
Eigenschaften
Molekularformel |
C3H4Cl2O2Sn- |
|---|---|
Molekulargewicht |
261.68 g/mol |
InChI |
InChI=1S/C3H5O2.2ClH.Sn/c1-2-3(4)5;;;/h1-2H2,(H,4,5);2*1H;/q;;;+2/p-3 |
InChI-Schlüssel |
LPTWUYWHWOGUGI-UHFFFAOYSA-K |
Kanonische SMILES |
C(C[Sn](Cl)Cl)C(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


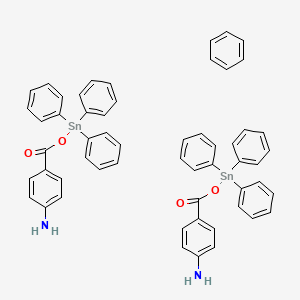
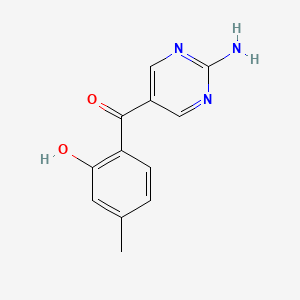

![2-[(Decane-1-sulfinyl)methyl]oxirane](/img/structure/B14348658.png)
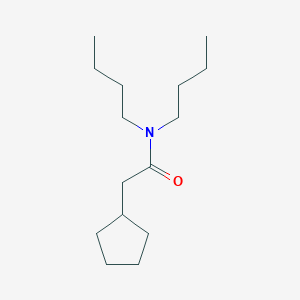

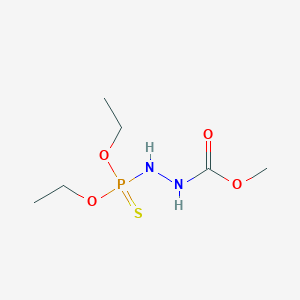
![(4-Chlorophenyl)[4-(4-methylbenzene-1-sulfonyl)-3-nitrophenyl]methanone](/img/structure/B14348685.png)
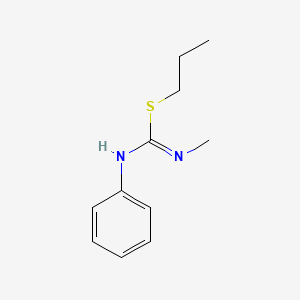
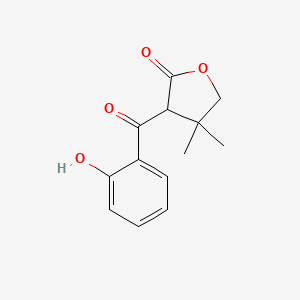
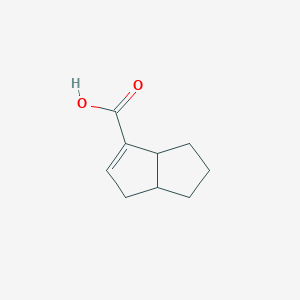
![N-[4-(Diethylamino)-2-methylphenyl]-N'-(2-hydroxyphenyl)urea](/img/structure/B14348710.png)

